2-[4-(Fluoromethyl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
2-[4-(Fluoromethyl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[4-(Fluoromethyl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one involves several steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is typically formed through cyclization reactions involving appropriate precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced using fluorinating agents under controlled conditions.
Formation of the Quinazolinone Core: The quinazolinone core is synthesized through cyclization reactions involving suitable starting materials.
Coupling Reactions: The final step involves coupling the piperidine ring with the quinazolinone core under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[4-(Fluoromethyl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(Fluoromethyl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Fluoromethyl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[4-(Fluoromethyl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one can be compared with other similar compounds, such as:
2-[4-(Trifluoromethyl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one: This compound has a trifluoromethyl group instead of a fluoromethyl group, which may result in different chemical and biological properties.
2-[4-(Chloromethyl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one: The presence of a chloromethyl group instead of a fluoromethyl group can also lead to variations in reactivity and activity.
Properties
Molecular Formula |
C15H18FN3O |
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Molecular Weight |
275.32 g/mol |
IUPAC Name |
2-[4-(fluoromethyl)piperidin-1-yl]-3-methylquinazolin-4-one |
InChI |
InChI=1S/C15H18FN3O/c1-18-14(20)12-4-2-3-5-13(12)17-15(18)19-8-6-11(10-16)7-9-19/h2-5,11H,6-10H2,1H3 |
InChI Key |
CPRVYPTXQVUOBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1N3CCC(CC3)CF |
Origin of Product |
United States |
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